

Physicochemical Properties of 2-Chlorochalcone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Chlorochalcone

Cat. No.: B6326109

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system. This structural motif imparts a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. **2-Chlorochalcone**, a halogenated derivative, has garnered significant interest within the scientific community due to its potential as a lead compound in drug discovery. The introduction of a chlorine atom can significantly modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Chlorochalcone**, detailed experimental protocols for their determination, and an exploration of its potential biological signaling pathways.

Physicochemical Data of 2-Chlorochalcone

A summary of the key physicochemical properties of **2-Chlorochalcone** is presented below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing future drug development studies.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₁ ClO	[1][2]
Molecular Weight	242.70 g/mol	[1][2]
Melting Point	49-52 °C	[1]
Boiling Point	379.1 °C at 760 mmHg	[1]
Density	1.202 g/cm ³	[1]
logP	4.23610	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	3	[1]
CAS Registry Number	22966-11-6	[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-Chlorochalcone** are essential for reproducible research.

Synthesis of 2-Chlorochalcone via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone and a benzaldehyde derivative.

Materials:

- 2-Chloroacetophenone
- Benzaldehyde

- Ethanol
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Distilled water
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Büchner funnel and flask
- Filter paper

Procedure:

- Dissolve 2-chloroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
- Cool the mixture in an ice bath with continuous stirring.
- Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the reaction mixture.
- Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
- Collect the precipitated solid (crude **2-Chloroalcone**) by vacuum filtration using a Büchner funnel.
- Wash the solid with cold distilled water to remove any inorganic impurities.
- Dry the crude product in a desiccator.

Purification by Recrystallization

Purification of the crude **2-Chloroalcone** is crucial to obtain a compound of sufficient purity for accurate physicochemical and biological evaluation.

Materials:

- Crude **2-Chloroalcone**
- Ethanol (95%)
- Erlenmeyer flask
- Hot plate
- Büchner funnel and flask
- Filter paper

Procedure:

- Place the crude **2-Chloroalcone** in an Erlenmeyer flask.
- Add a minimum amount of hot 95% ethanol to dissolve the solid completely.
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.
- Perform a hot filtration to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, which will induce crystallization.
- Further cool the flask in an ice bath to maximize the yield of crystals.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold ethanol.
- Dry the purified **2-Chloroalcone** crystals.

Characterization Techniques

Melting Point Determination:

The melting point is a critical indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.

Procedure:

- Pack a small amount of the dried, purified **2-Chloroalcone** into a capillary tube.
- Place the capillary tube in a melting point apparatus.
- Heat the sample slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- Record the temperature at which the first liquid appears and the temperature at which the entire solid has melted. This range is the melting point.

Thin Layer Chromatography (TLC):

TLC is used to monitor the progress of the reaction and to assess the purity of the final product.

Procedure:

- Prepare a TLC plate by drawing a baseline in pencil approximately 1 cm from the bottom.
- Spot the starting materials (2-chloroacetophenone and benzaldehyde) and the reaction mixture on the baseline.
- Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
- Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction. A single spot for the purified product suggests high purity.

Spectroscopic Analysis:

- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **2-Chlorochalcone** will show characteristic absorption bands for the carbonyl group (C=O) of the α,β -unsaturated ketone, the C=C double bond, and the C-Cl bond.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy provide detailed information about the structure of the molecule. The ^1H NMR spectrum will show characteristic signals for the aromatic protons and the vinylic protons of the α,β -unsaturated system. The coupling constants between the vinylic protons can confirm the trans configuration of the double bond. The ^{13}C NMR spectrum will show signals for all the carbon atoms in the molecule.

Biological Activity and Signaling Pathways

Chalcones are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways targeted by **2-Chlorochalcone** require further detailed investigation, research on chlorochalcones and chalcones in general provides insights into its potential mechanisms of action.

Anticancer Activity

Studies on chlorochalcones have shown that they can induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) levels and the induction of mitochondrial dysfunction.^{[1][2]} Chalcones, as a class of compounds, have been reported to interfere with several key signaling pathways implicated in cancer progression, including:

- **NF- κ B Pathway:** The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival. Some chalcones have been shown to inhibit NF- κ B signaling, leading to the suppression of pro-inflammatory and anti-apoptotic genes.
- **PI3K/Akt/mTOR Pathway:** This pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. Chalcones have been found to inhibit the PI3K/Akt/mTOR pathway, thereby inducing apoptosis and inhibiting tumor growth.
- **Wnt/ β -catenin Pathway:** The Wnt/ β -catenin signaling pathway plays a vital role in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development of

several cancers. Certain chalcone derivatives have demonstrated the ability to inhibit this pathway.^[3]

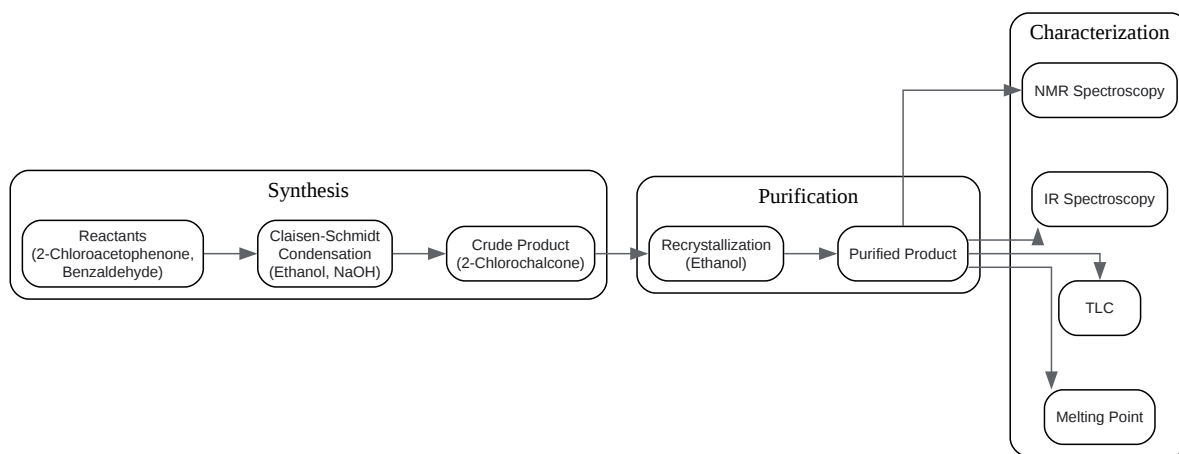
Anti-inflammatory Activity

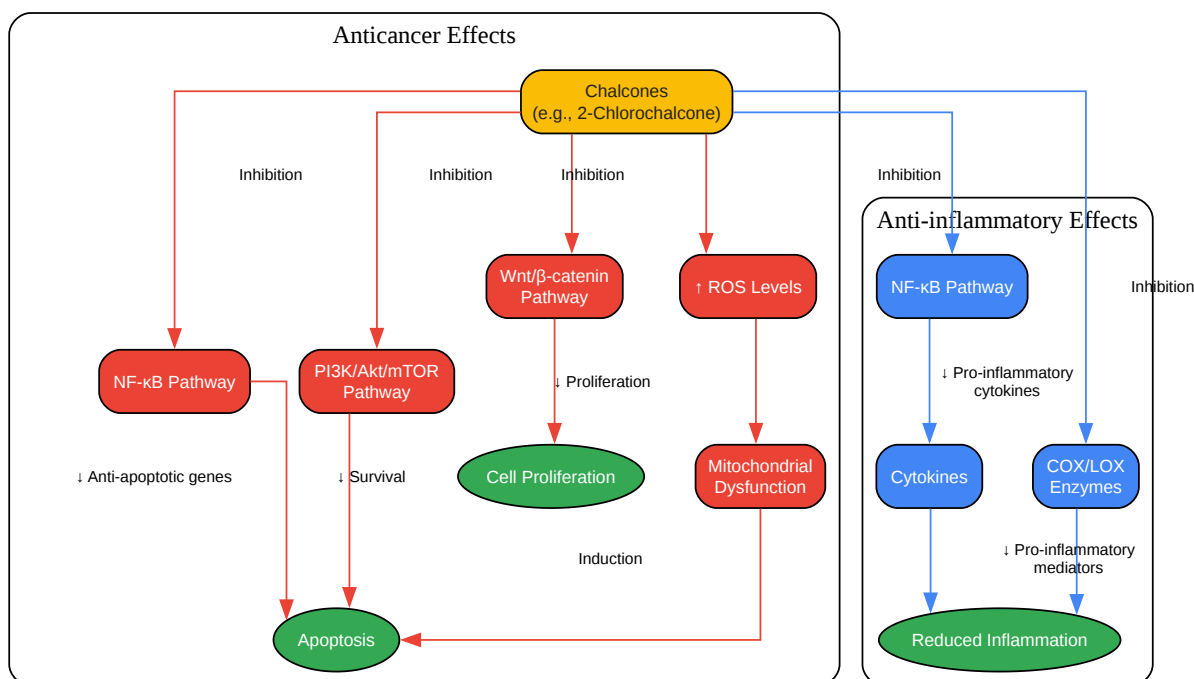
The anti-inflammatory properties of chalcones are well-documented. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. The potential mechanisms include:

- **Inhibition of COX and LOX Enzymes:** Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade. Many chalcones have been shown to inhibit the activity of these enzymes, thereby reducing the production of inflammatory mediators.
- **Modulation of NF- κ B Signaling:** As mentioned earlier, the inhibition of the NF- κ B pathway is a key mechanism by which chalcones exert their anti-inflammatory effects.

Visualizations

Logical Workflow for Synthesis and Characterization





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